

Synthesis and Characterization of Sofosbuvir Impurity N: A Technical Guide

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Compound of Interest

Compound Name: *Sofosbuvir impurity N*

Cat. No.: *B10799765*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.^[1] As with any active pharmaceutical ingredient (API), the control of impurities is critical to ensure its safety and efficacy. One such impurity is **Sofosbuvir impurity N**, a diastereoisomer of the active substance. This technical guide provides a comprehensive overview of the synthesis and characterization of **Sofosbuvir impurity N** (CAS: 1394157-34-6), offering valuable insights for researchers and professionals involved in drug development and quality control.

Chemical Identity and Data

Sofosbuvir impurity N is chemically identified as Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate. A summary of its key chemical data is presented in the table below.

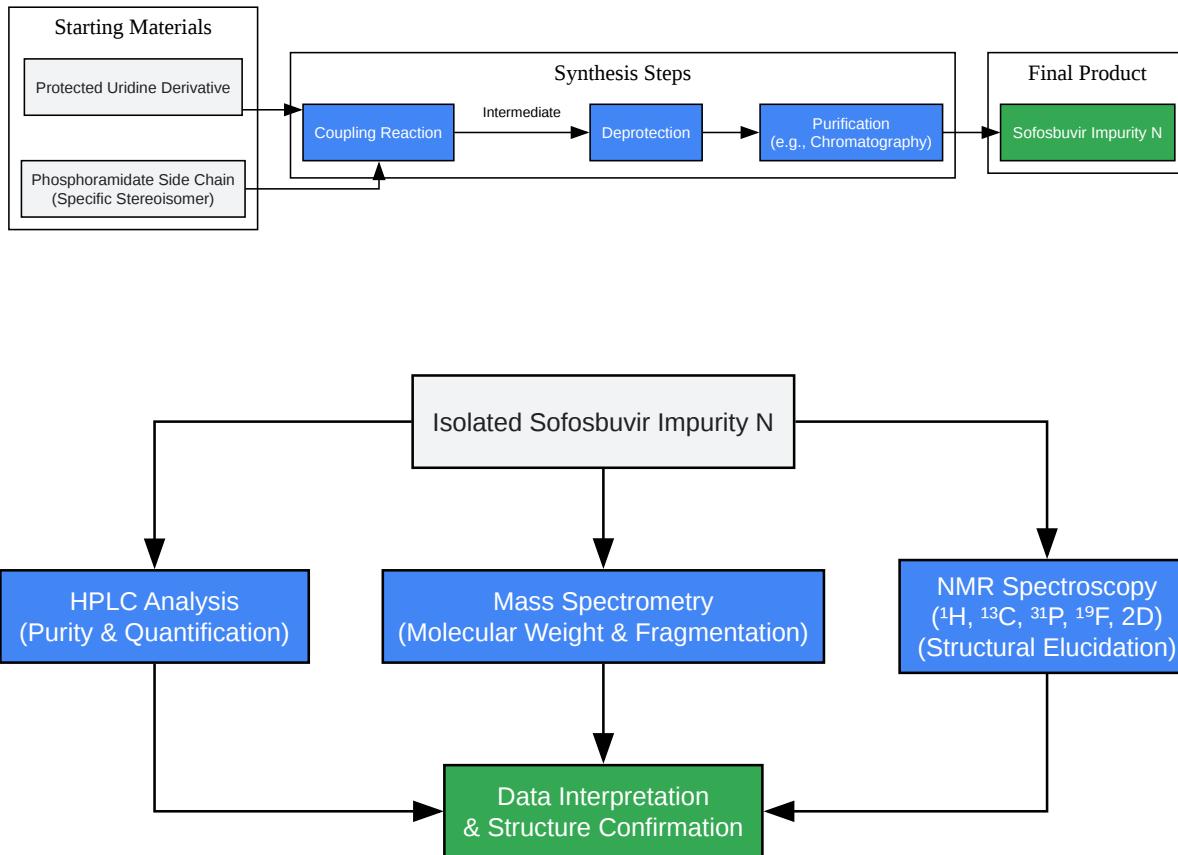
Parameter	Value	Reference
CAS Number	1394157-34-6	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₂₀ H ₂₅ FN ₃ O ₉ P	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	501.40 g/mol	--INVALID-LINK--, --INVALID-LINK--
Synonyms	(S)-methyl 2-(((S)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propionate	--INVALID-LINK--
Nature of Impurity	Diastereoisomer of Sofosbuvir	--INVALID-LINK--

Synthesis of Sofosbuvir Impurity N

A detailed, step-by-step experimental protocol for the synthesis of **Sofosbuvir impurity N** is not publicly available in peer-reviewed literature. However, a Chinese patent (CN114539337A) outlines a six-step synthetic route for a Sofosbuvir impurity with a reported purity of over 99%. Based on the patent's claims and general principles of phosphoramidate chemistry, a plausible synthetic pathway is illustrated below. This pathway should be considered a general guide and would require optimization for practical implementation.

The synthesis likely involves the coupling of a protected uridine derivative with a phosphoramidate side chain, followed by deprotection steps. The formation of the diastereomeric impurity N would arise from the use of a different stereoisomer of the phosphoramidate reagent or non-stereoselective reaction conditions during the coupling step.

Generalized Synthetic Scheme



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References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- To cite this document: BenchChem. [Synthesis and Characterization of Sofosbuvir Impurity N: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10799765#synthesis-and-characterization-of-sofosbuvir-impurity-n>

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